Lsd1-IN-12
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Overview
Description
Lsd1-IN-12 is a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the epigenetic regulation of gene expression. This compound has shown significant potential in scientific research, particularly in the fields of cancer treatment and epigenetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1-IN-12 typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. This often involves the use of starting materials such as indole derivatives and cyclopropanamine.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the compound’s inhibitory activity. This may include the use of reagents like piperidine and various alkylating agents.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Lsd1-IN-12 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced with others to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities and properties.
Scientific Research Applications
Lsd1-IN-12 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the mechanisms of LSD1 inhibition and to develop new inhibitors with improved properties.
Biology: In biological research, this compound is employed to investigate the role of LSD1 in gene regulation and its impact on cellular processes.
Industry: this compound is used in the development of new therapeutic agents and as a reference compound in drug discovery.
Mechanism of Action
Lsd1-IN-12 exerts its effects by inhibiting the activity of LSD1, an enzyme that demethylates specific lysine residues on histone proteins. This inhibition leads to changes in chromatin structure and gene expression. The compound binds to the active site of LSD1, preventing it from interacting with its substrates. This results in the accumulation of methylated histones, which can alter the expression of genes involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Lsd1-IN-12 is unique among LSD1 inhibitors due to its high potency and selectivity. Similar compounds include:
Tranylcypromine: A non-selective inhibitor that also targets monoamine oxidases.
Iadademstat (ORY-1001): A selective LSD1 inhibitor currently in clinical trials for cancer treatment.
Bomedemstat (IMG-7289):
Compared to these compounds, this compound offers a unique balance of potency, selectivity, and favorable pharmacokinetic properties, making it a valuable tool in both research and therapeutic development.
Properties
Molecular Formula |
C16H16N2O |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]benzamide |
InChI |
InChI=1S/C16H16N2O/c17-15-10-14(15)11-6-8-13(9-7-11)18-16(19)12-4-2-1-3-5-12/h1-9,14-15H,10,17H2,(H,18,19)/t14-,15+/m0/s1 |
InChI Key |
FFYGOYSNGFPHEN-LSDHHAIUSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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